molecular formula C10H9F2NO B1444741 Azetidin-1-yl-(2,4-difluorophenyl)methanone CAS No. 955885-22-0

Azetidin-1-yl-(2,4-difluorophenyl)methanone

Cat. No.: B1444741
CAS No.: 955885-22-0
M. Wt: 197.18 g/mol
InChI Key: IZUWUKOKDKHRSJ-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(2,4-difluorophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

Azetidin-1-yl-(2,4-difluorophenyl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting MAGL, this compound leads to an elevation of 2-arachidonoylglycerol levels, which in turn activates cannabinoid receptors CB1 and CB2 . These interactions have demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to increase levels of 2-arachidonoylglycerol and norepinephrine in the cortex . This elevation influences cell signaling pathways, particularly those involving cannabinoid receptors, leading to changes in gene expression and cellular metabolism . Additionally, the compound has demonstrated antinociceptive efficacy in models of inflammatory and neuropathic pain, indicating its potential in pain management .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with monoacylglycerol lipase. The compound inhibits monoacylglycerol lipase in a competitive mode with respect to the 2-arachidonoylglycerol substrate . This inhibition prevents the degradation of 2-arachidonoylglycerol, leading to its accumulation and subsequent activation of cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in modulating various physiological processes, including mood, appetite, and pain perception .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits time-dependent binding to monoacylglycerol lipase in rodent brain, leading to sustained elevation of 2-arachidonoylglycerol levels . Long-term studies have shown that while higher doses (30 mg/kg) can induce hippocampal synaptic depression and altered sleep onset, lower doses (3 mg/kg) provide significant enzyme occupancy and therapeutic effects without adverse outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses (3 mg/kg), the compound provides approximately 80% enzyme occupancy, significantly increases 2-arachidonoylglycerol and norepinephrine levels, and produces neuropathic antinociception without synaptic depression . At higher doses (30 mg/kg), it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting monoacylglycerol lipase, the compound prevents the degradation of 2-arachidonoylglycerol, leading to its accumulation and activation of cannabinoid receptors . This modulation of the endocannabinoid system has significant implications for mood, appetite, pain, and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit monoacylglycerol lipase. The compound’s distribution is time- and dose-dependent, with significant binding observed in the rodent brain . This distribution pattern ensures that the compound can exert its therapeutic effects by modulating the endocannabinoid system .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target enzyme, monoacylglycerol lipase. The compound binds to monoacylglycerol lipase in a competitive manner, preventing the degradation of 2-arachidonoylglycerol . This interaction occurs within the cellular compartments where monoacylglycerol lipase is localized, ensuring the effective modulation of the endocannabinoid system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl-(2,4-difluorophenyl)methanone typically involves the reaction of azetidine with 2,4-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl-(2,4-difluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or ring-opened products.

Scientific Research Applications

Azetidin-1-yl-(2,4-difluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different pharmacological properties.

    2,4-Difluorobenzoyl chloride: A precursor used in the synthesis of various difluorophenyl compounds.

    Azetidin-2-one: A related compound with a lactam ring structure.

Uniqueness

Azetidin-1-yl-(2,4-difluorophenyl)methanone is unique due to its specific substitution pattern and the presence of both azetidine and difluorophenyl moieties, which confer distinct chemical and biological properties compared to other azetidine derivatives .

Properties

IUPAC Name

azetidin-1-yl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUWUKOKDKHRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluorobenzoyl chloride (1.14 g, 6.46 mmol) in CH2Cl2 was added azetidine hydrochloride (1.46 g, 15.6 mmol) and Et3N (2.70 mL, 19.4 mmol). The reaction mixture was stirred at room temperature for 1 hr, quenched with H2O (100 mL), and extracted with CH2Cl2 (2×100 mL). The organic layers were dried over MgSO4 and concentrated to give an off-white solid (896 mg, 76% yield) which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.52-7.59 (m, 1 H) 6.91-6.98 (m, 1 H) 6.81-6.87 (m, 1 H) 4.21 (t, J=7.71 Hz, 2 H) 4.11 (t, J=7.71 Hz, 2 H) 2.30-2.38 (m, 2 H).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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